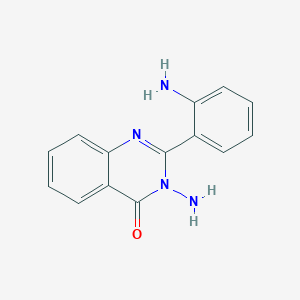

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

54987-33-6 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-amino-2-(2-aminophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H12N4O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,15-16H2 |

InChI Key |

ZWNHOFFIPSLKDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Benzoxazinone Intermediate

The most widely reported route involves a two-step process starting with the formation of a benzoxazinone intermediate. Anthranilic acid reacts with o-aminobenzoyl chloride in pyridine under controlled conditions to yield 2-(2-aminophenyl)-4H-benzo[d]oxazin-4-one. This intermediate undergoes cyclocondensation with hydrazine hydrate under reflux to form the target quinazolinone.

Reaction Conditions :

-

Step 1 : Anthranilic acid and o-aminobenzoyl chloride are stirred in pyridine at 0°C for 30 minutes, followed by room-temperature stirring. The product is isolated via filtration and recrystallized in ethanol.

-

Step 2 : The benzoxazinone intermediate is refluxed with hydrazine hydrate in pyridine at 115°C for 10 hours. Acidic work-up yields the final compound.

Key Findings :

Hydrazine-Mediated Cyclization

An alternative one-step approach involves direct treatment of anthranilic acid derivatives with hydrazine hydrate. For example, 5-bromoanthranilic acid reacts with o-aminobenzoyl chloride, followed by prolonged reflux (3 hours at 120–130°C) with hydrazine hydrate. This method bypasses the isolation of the benzoxazinone intermediate but requires stringent temperature control.

Limitations :

-

Longer reaction times (3–10 hours) compared to microwave methods.

-

Moderate yields due to side reactions during extended heating.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency. In a landmark study, the benzoxazinone intermediate and hydrazine hydrate in pyridine were irradiated at 800 W for 5 minutes, achieving an 87% yield of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. Adapting this protocol for the o-aminophenyl analogue is expected to yield similar improvements.

Advantages :

Mechanistic Insight :

Microwave energy promotes rapid dipole rotation, accelerating nucleophilic attack by hydrazine on the benzoxazinone carbonyl group. This facilitates quicker ring closure and minimizes decomposition.

Optimization Parameters

A comparative analysis of microwave parameters reveals:

| Power (W) | Time (min) | Yield (%) |

|---|---|---|

| 600 | 10 | 78 |

| 800 | 5 | 87 |

| 1000 | 3 | 85 |

Table 1. Microwave optimization for quinazolinone synthesis.

Higher power shortens reaction times but risks overheating, while 800 W balances efficiency and stability.

One-Pot Synthesis Strategies

Sodium Dithionite-Mediated Reduction

A novel one-pot method employs sodium dithionite to reduce nitro groups in situ. Starting with 2-nitrobenzamide and o-aminobenzaldehyde, sodium dithionite in aqueous DMF facilitates simultaneous reduction and cyclization to yield the quinazolinone.

Procedure :

-

2-Nitrobenzamide and o-aminobenzaldehyde are stirred in DMF/water.

-

Sodium dithionite is added, and the mixture is heated at 80°C for 2 hours.

Outcomes :

Formamide Cyclization

Anthranilic acid derivatives react with formamide under microwave irradiation to form quinazolinones directly. This method, though less explored for o-aminophenyl variants, offers a solvent-free alternative.

Conditions :

-

Anthranilic acid and formamide irradiated at 150°C for 20 minutes.

Comparative Analysis of Methods

Table 2. Synthesis method comparison for 3-amino-2-(2-aminophenyl)quinazolin-4(3H)-one.

Mechanistic Considerations

Benzoxazinone Pathway

The reaction proceeds via N-acylation of anthranilic acid with o-aminobenzoyl chloride, forming a lactone intermediate. Hydrazine attack at the carbonyl group initiates ring opening, followed by cyclization to the quinazolinone core. Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Chemical Reactions Analysis

Diazotization and Azo-Coupling Reactions

The aromatic amino groups facilitate diazotization under acidic conditions (NaNO₂/HCl), forming reactive diazonium intermediates. These intermediates undergo coupling with active methylene compounds (e.g., ethyl acetoacetate, acetylacetone) to yield hydrazono derivatives .

Example Reaction:

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one → Diazonium chloride → Coupling with ethyl acetoacetate → Hydrazono-quinazolinone

Nucleophilic Substitution and Condensation

The amino groups participate in nucleophilic substitution with acyl chlorides or aldehydes. For instance, condensation with aromatic aldehydes forms Schiff base derivatives, enhancing biological activity .

Example Reaction:

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one + Benzaldehyde → Schiff base-quinazolinone

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Amino-quinazolinone | Benzaldehyde, ethanol, reflux | Schiff base derivative | 60–75% |

Cyclization and Annulation Reactions

The compound serves as a precursor in one-pot multicomponent reactions. For example, reaction with arenediazonium salts and nitriles yields polycyclic N-heterocycles via sequential C–N bond formations .

Example Reaction:

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one + Arenediazonium salt + Nitrile → Polycyclic quinazolinone

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Quinazolinone core | p-Toluenesulfonyl chloride, DMF | Fused pyrido[2,3-d]pyrimidinone | 82% |

Metal-Free Coupling with Thiols

Under transition-metal-free conditions, the compound reacts with thiols (e.g., benzenethiol) to form 2-arylquinazolin-4(3H)-ones via dehydroaromatization .

Example Reaction:

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one + Benzenethiol → 2-Phenylquinazolinone

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| o-Aminobenzamide | Benzenethiol, DMSO, 120°C | 2-Phenylquinazolin-4(3H)-one | 89% |

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions with hydrazine hydrate, producing 3-amino-substituted derivatives. This green method achieves high yields (31–85%) in 20–33 minutes .

Example Reaction:

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one + Hydrazine hydrate → 3-Amino-6-bromo derivative

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoxazinone precursor | Hydrazine hydrate, MWI (250 W, 150°C) | 3-Amino-6-bromo-quinazolinone | 70% |

Comparative Reactivity with Analogues

The dual amino groups enhance reactivity compared to simpler quinazolinones. Key differences include:

Scientific Research Applications

Biological Activities

The quinazoline scaffold is known for a wide range of biological activities, including:

- Anticancer Activity : Compounds derived from quinazoline, including 3-amino-2-(2-aminophenyl)quinazolin-4(3H)-one, have shown promising results against various cancer cell lines. For instance, studies indicate that certain derivatives exhibit potent antitumor effects by acting as inhibitors of tyrosine kinase receptors, which are often overexpressed in cancers such as breast and prostate cancer .

- Anticonvulsant Properties : Research has demonstrated that derivatives of this compound can act as effective anticonvulsants. For example, compounds synthesized from 3-amino-2-phenyl-3H-quinazolin-4-one were evaluated for their anticonvulsant activity and showed significant efficacy without causing motor impairment .

- Antimicrobial and Antiviral Activities : Quinazoline derivatives have also been investigated for their antimicrobial properties. Some studies reported effective inhibition against various pathogens, suggesting their potential use in treating infections .

Case Study 1: Anticancer Activity

A series of quinazoline derivatives were synthesized and tested against various tumor cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The study revealed that certain modifications on the quinazoline scaffold enhanced anticancer activity, with IC50 values indicating effective growth inhibition comparable to standard chemotherapy agents like doxorubicin .

Case Study 2: Anticonvulsant Activity

In a study evaluating anticonvulsant properties, several derivatives of 3-amino-2-(2-aminophenyl)quinazolin-4(3H)-one were subjected to MES and scPTZ tests. One compound emerged as particularly promising due to its ability to increase GABA concentrations in the brain, suggesting a mechanism for its anticonvulsant effects .

Data Table: Biological Activities of Quinazoline Derivatives

| Activity Type | Example Compounds | Target Cell Lines/Pathogens | IC50 Values |

|---|---|---|---|

| Anticancer | Various quinazoline derivatives | MCF-7, HepG2 | 8.90 µM (doxorubicin) |

| Anticonvulsant | 3-Amino-2-(2-chlorophenyl)quinazolin | MES test | Not specified |

| Antimicrobial | Selected quinazoline derivatives | Various pathogens | Not specified |

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Analgesic and Anti-inflammatory Activity

- 3-Amino-2-benzylaminoquinazolin-4(3H)-one (VII1-4): Derivatives synthesized from this scaffold (e.g., VIII1-12) exhibited superior analgesic activity compared to paracetamol, attributed to the benzylamino group's lipophilicity and hydrogen-bonding capacity .

- 3-Amino-2-(4-methylphenyl)quinazolin-4(3H)-one: Structural studies revealed planarity between the quinazolinone core and 4-methylphenyl group, facilitating intermolecular hydrogen bonding (N1...H18B: 2.710 Å). This compound’s steric profile may limit receptor accessibility compared to the 2-aminophenyl analogue .

- 3-Amino-2-pentylquinazolin-4(3H)-thione: Conversion of the 4-keto group to thione significantly enhanced antiproliferative activity against cancer cell lines, highlighting the critical role of electron density at position 4 .

Enzyme Inhibition

- 3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one (CF3-Q): Demonstrated superior diastereoselectivity in aziridination reactions due to the electron-withdrawing CF₃ group, which stabilizes transition states via H-bonding and steric effects .

- 3-Amino-2-(4-nitrophenyl)quinazolin-4(3H)-one (4e): Exhibited potent carbonic anhydrase-II inhibition (IC₅₀ = 0.89 µM), outperforming analogues with electron-donating groups (e.g., 4-methylphenyl, IC₅₀ = 1.21 µM) .

Structure-Activity Relationship (SAR) Trends

Position 2 Substituents: Electron-withdrawing groups (CF₃, NO₂) improve chemical reactivity (e.g., aziridination) and enzyme inhibition . Bulky groups (benzylamino, 2-aminophenyl) enhance analgesic activity via hydrophobic interactions .

Position 4 Modification :

Data Tables

Research Findings and Implications

- 2-Aminophenyl vs. Trifluoromethyl: While CF3-Q excels in aziridination, the 2-aminophenyl group’s hydrogen-bonding capacity may optimize receptor binding in drug design .

- Thione Modification: Replacing the 4-keto group with thione could enhance the antiproliferative activity of 3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one .

- Contradictions : Substituents beneficial for one application (e.g., CF₃ for synthesis) may reduce efficacy in others (e.g., bulky groups limiting enzyme access) .

Biological Activity

Introduction

3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one belongs to the quinazolinone class of compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of 3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one can be represented as follows:

Synthesis

The synthesis typically involves the condensation of anthranilic acid derivatives with appropriate carbonyl compounds under controlled conditions. Recent advancements have included microwave-assisted synthesis to enhance yield and reduce reaction time .

Anticancer Activity

Quinazolinones, including 3-amino derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A series of quinazolinone derivatives were evaluated for their inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as breast and lung cancer. Compounds exhibited IC50 values ranging from 10 μM to 12 μM against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinazolinones. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies revealed that derivatives of quinazolinones possess minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Candida albicans | 3.90 |

Anti-inflammatory Activity

Quinazolinones have also been evaluated for their anti-inflammatory properties.

- Study Results : Two analogues demonstrated superior anti-inflammatory effects compared to indomethacin in rat models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Emerging research suggests that quinazolinones might possess antiviral properties.

- Case Study : Aryl methylene thiopyrimidine derivatives showed significant action against viral infections, indicating a potential therapeutic application for quinazolinone derivatives in treating viral diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural modifications. For example:

- Substitution Patterns : The presence of various substituents at different positions on the quinazoline ring can enhance binding affinity and biological activity.

- Hybrid Compounds : Combining quinazolinones with other pharmacophores has been shown to improve their efficacy against specific targets, such as mycobacterial enzymes .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methods for 3-amino-2-(2-aminophenyl)quinazolin-4(3H)-one, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via two primary routes: conventional reflux and microwave-assisted synthesis .

-

Conventional heating involves reacting 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate at 115°C for 10 hours, yielding ~79% .

-

Microwave irradiation (800W, 5 minutes) improves the yield to 87% due to accelerated reaction kinetics and reduced side reactions .

-

Key Optimization : Microwave parameters (power, time) and solvent selection (pyridine for cyclization) are critical for maximizing efficiency .

Table 1. Comparison of Synthesis Methods

Method Reaction Time Yield (%) Key Advantages Conventional Heating 10 hours 79% Reproducibility Microwave Irradiation 5 minutes 87% Faster, higher yield

Q. How is 3-amino-2-(2-aminophenyl)quinazolin-4(3H)-one characterized to confirm its structure?

- Methodological Answer : A multi-technique approach is used:

- IR Spectroscopy : Identifies functional groups (C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .

- NMR Analysis :

- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂ groups (δ 5.1–5.3 ppm) .

- ¹³C-NMR : Carbonyl (C=O at ~165 ppm), aromatic carbons (δ 110–150 ppm) .

- Melting Point : 154–155°C (consistent with literature) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of the quinazolinone ring during synthesis?

- Methodological Answer : The reaction proceeds via:

Nucleophilic Attack : Hydrazine attacks the lactone carbonyl of 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, forming an open-chain intermediate (2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide) .

Cyclization : Pyridine-mediated intramolecular dehydration forms the quinazolinone ring. Microwave irradiation accelerates this step by enhancing molecular collisions .

- Key Insight : Microwave energy reduces activation barriers, favoring ring closure over side reactions .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions arise from:

- Solvent Effects : DMSO-d₆ may cause proton exchange broadening (e.g., NH₂ groups). Verify spectra in CDCl₃ or D₂O exchange experiments .

- Tautomerism : Quinazolinone exists in keto-enol forms. Use variable-temperature NMR to identify dynamic equilibria .

- Impurities : Recrystallize in ethanol/water (1:1) and re-analyze .

Q. What strategies are recommended for evaluating the biological activity of this compound (e.g., antifungal or anti-inflammatory)?

- Methodological Answer :

- Antifungal Assays : Use agar diffusion or microdilution methods against Candida albicans and Aspergillus niger. Prepare derivatives with substituents (e.g., halogenation) to enhance activity .

- Anti-inflammatory Screening :

- In Vitro : Inhibit COX-2 or mPGES-1 enzymes via ELISA .

- In Vivo : Carrageenan-induced rat paw edema model; compare with indomethacin .

- Structure-Activity Relationship (SAR) : Modify the 2-aminophenyl group to assess electronic/steric effects on potency .

Q. How can synthetic protocols be adapted for structurally related quinazolinones (e.g., halogenated analogs)?

- Methodological Answer :

- Halogenation : Introduce Cl/Br at the phenyl ring via electrophilic substitution (e.g., Cl₂/FeCl₃) before cyclization .

- Microwave Optimization : Adjust power (600–1000W) and time (2–10 minutes) based on electron-withdrawing/donating substituents .

- Analogs with Enhanced Bioactivity : 3-Amino-2-(4-dimethylaminophenyl) derivatives show improved solubility and target affinity .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing yield variations in optimization studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (temperature, time, solvent ratio) .

- ANOVA : Compare yields across batches (e.g., microwave vs. conventional) with p <0.05 significance .

Q. How should researchers address low reproducibility in microwave-assisted synthesis?

- Methodological Answer :

- Parameter Standardization : Calibrate microwave power and use sealed vessels to ensure uniform heating .

- Solvent Polarity : High-polarity solvents (e.g., DMF) absorb microwaves better, reducing variability .

- Catalyst Screening : Additives like K₂CO₃ may stabilize intermediates and improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.